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molecular formula C16H18Cl2O4 B8614529 5-[2,3-Dichloro-4-(2-methylidenebutanoyl)phenoxy]pentanoic acid CAS No. 113239-17-1

5-[2,3-Dichloro-4-(2-methylidenebutanoyl)phenoxy]pentanoic acid

Cat. No. B8614529
M. Wt: 345.2 g/mol
InChI Key: GVQWWQBIVNTZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699926

Procedure details

5-(2,3-Dichloro-4-butyrylphenoxy)valeric acid (9.8 g, 0.029 mole), dimethylamine hydrochloride (15 g, 0.184 mole), paraformaldehyde (2.8 g, 0.09 equivalent) and acetic acid (1 ml) were united and stirred and heated on a steam bath for 3 hours. N,N-dimethylformamide (30 ml) was added and stirring and heating continued for another two hours. The reaction mixture was then poured into ice water and the solid that separated was removed by filtration, washed with water and dried. After recrystallization from butyl chloride the 5-[2,3-dichloro-(2-methylenebutyryl)phenoxy]valeric acid (5.4 g) melted at 107°-109° C.
Name
5-(2,3-Dichloro-4-butyrylphenoxy)valeric acid
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:15]([Cl:16])=[C:14]([C:17](=[O:21])[CH2:18][CH2:19][CH3:20])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].Cl.[CH3:23]NC.C=O.C(O)(=O)C>CN(C)C=O>[Cl:1][C:2]1[C:15]([Cl:16])=[C:14]([C:17](=[O:21])[C:18](=[CH2:23])[CH2:19][CH3:20])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
5-(2,3-Dichloro-4-butyrylphenoxy)valeric acid
Quantity
9.8 g
Type
reactant
Smiles
ClC1=C(OCCCCC(=O)O)C=CC(=C1Cl)C(CCC)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
the solid that separated
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallization from butyl chloride the 5-[2,3-dichloro-(2-methylenebutyryl)phenoxy]valeric acid (5.4 g) melted at 107°-109° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(OCCCCC(=O)O)C=CC(=C1Cl)C(C(CC)=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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